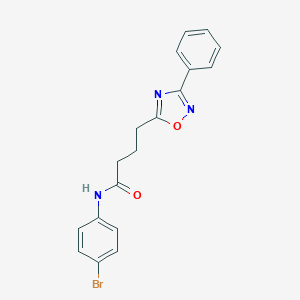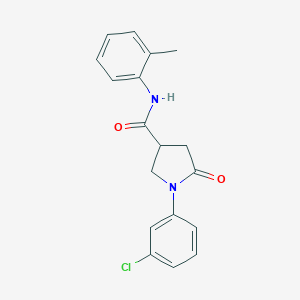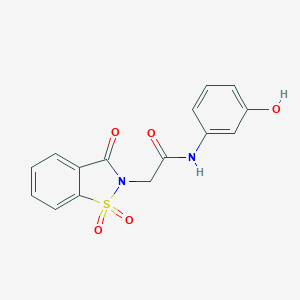![molecular formula C16H13Cl2N3O3S B277275 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation. 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has also been found to reduce inflammation by inhibiting the production of prostaglandins. In addition, 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has been found to exhibit antibacterial properties by inhibiting the growth of certain bacterial strains.
実験室実験の利点と制限
One of the main advantages of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide is its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. However, one of the limitations of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide is its toxicity profile. It has been found to exhibit toxic effects on certain cell types, which may limit its potential use in clinical settings.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide. One area of research is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of research is the investigation of the potential use of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the toxicity profile of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide and its potential use in clinical settings.
合成法
The synthesis of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide involves the reaction between 2,4-dichlorobenzoyl chloride and 3-amino-1,2-benzothiazole-1,1-dioxide in the presence of triethylamine. The resulting compound is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide.
科学的研究の応用
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has been extensively researched for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
特性
分子式 |
C16H13Cl2N3O3S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-10-5-6-11(13(18)9-10)16(22)20-8-7-19-15-12-3-1-2-4-14(12)25(23,24)21-15/h1-6,9H,7-8H2,(H,19,21)(H,20,22) |
InChIキー |
OLTLTQBFWLFOKI-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)


